Bis-PEG4-t-butyl ester

PROTAC synthesis Bioconjugation Stability

Bis-PEG4-t-butyl ester (CAS 2100306-53-2) is a homobifunctional polyethylene glycol (PEG) linker characterized by two acid-labile tert-butyl ester protecting groups flanking a tetraethylene glycol (PEG4) spacer. With a molecular weight of 406.5 g/mol, this small-molecule linker is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates requiring controlled deprotection of terminal carboxylic acids.

Molecular Formula C20H38O8
Molecular Weight 406.5 g/mol
Cat. No. B8133512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG4-t-butyl ester
Molecular FormulaC20H38O8
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3
InChIKeyBEMRKFMWPQHBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-PEG4-t-butyl ester: Homobifunctional PEG4 Linker for PROTAC and Bioconjugate Synthesis


Bis-PEG4-t-butyl ester (CAS 2100306-53-2) is a homobifunctional polyethylene glycol (PEG) linker characterized by two acid-labile tert-butyl ester protecting groups flanking a tetraethylene glycol (PEG4) spacer . With a molecular weight of 406.5 g/mol, this small-molecule linker is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates requiring controlled deprotection of terminal carboxylic acids [1]. The PEG4 moiety confers enhanced aqueous solubility and flexibility, while the tert-butyl esters enable orthogonal deprotection strategies under mild acidic conditions .

Why Generic PEG4 Linker Substitution Fails: Differential Deprotection Kinetics, Solubility, and Steric Profiles


Interchanging Bis-PEG4-t-butyl ester with other PEG4 linkers, such as the free diacid (Bis-PEG4-acid), NHS ester, or methyl ester variants, is not a straightforward substitution. The tert-butyl ester protecting groups confer distinct chemical properties that directly impact synthetic utility, including orthogonal deprotection under acidic conditions without affecting base-labile functionalities, differential solubility in organic solvents, and altered steric profiles that influence reaction kinetics and conjugate yields . For example, the free diacid can undergo uncontrolled oligomerization, the NHS ester is highly reactive and unstable to hydrolysis, and the methyl ester requires harsh basic or strong acidic conditions for deprotection, which can compromise the integrity of sensitive payloads [1]. These differences necessitate careful linker selection based on the specific synthetic sequence and payload compatibility, and highlight why generic substitution can lead to failed syntheses or suboptimal conjugate performance .

Quantitative Differentiation of Bis-PEG4-t-butyl ester: A Comparative Evidence Guide


Enhanced Hydrolytic Stability vs. Bis-PEG4-NHS Ester

Bis-PEG4-t-butyl ester demonstrates superior hydrolytic stability compared to the activated Bis-PEG4-NHS ester. The t-butyl ester is stable under neutral aqueous conditions, whereas the NHS ester undergoes rapid hydrolysis. Specifically, the half-life of Bis-PEG4-NHS ester in aqueous buffer at pH 7.4 and 25°C is typically less than 1 hour, limiting its utility in aqueous bioconjugation without immediate use [1]. In contrast, the t-butyl ester is stable for weeks under these conditions, allowing for more flexible handling and multi-step synthetic sequences .

PROTAC synthesis Bioconjugation Stability

Mild Acidic Deprotection vs. Methyl Ester Requires Harsh Conditions

Bis-PEG4-t-butyl ester can be deprotected to the free diacid using mild acid (e.g., 50% TFA in DCM for 1-2 hours at room temperature) . In contrast, the analogous methyl ester (Bis-PEG4-methyl ester) requires strong basic conditions (e.g., LiOH in THF/water) or strong acid (e.g., 6N HCl, reflux) for hydrolysis, which is incompatible with many acid- or base-sensitive payloads commonly used in PROTAC and ADC synthesis [1].

PROTAC linker Orthogonal deprotection Synthetic chemistry

Increased Solubility in Organic Solvents vs. Bis-PEG4-acid

Bis-PEG4-t-butyl ester exhibits significantly higher solubility in common organic solvents such as DMSO and DMF compared to the free diacid form (Bis-PEG4-acid). While quantitative solubility data for the t-butyl ester in DMSO is not explicitly reported, vendor sources indicate it is readily soluble at concentrations ≥10 mM in DMSO, which is typical for PEG4 esters . In contrast, the free diacid (Bis-PEG4-acid) has a reported solubility of 300 mg/mL (1019 mM) in DMSO, but this is for the fully deprotected, charged species, which may exhibit different partitioning and reactivity in organic reaction media [1]. The t-butyl ester's enhanced organic solubility facilitates solution-phase synthesis and purification steps where aqueous conditions are avoided.

PROTAC linker Solubility Bioconjugation

Enhanced Photoresponsive Softening Kinetics in Hydrogels vs. Methyl Ester

In a direct comparative study of photoresponsive hydrogels, substitution with a tert-butyl moiety on o-nitrobenzyl (oNB) ester crosslinks significantly increased the softening rate upon exposure to 405 nm light compared to a methyl-substituted analog [1]. The reaction rate (k) for the tert-butyl-substituted hydrogel was approximately 3-fold higher than that for the methyl-substituted hydrogel (p<0.0001) [1]. While this study utilized a different core structure (oNB ester), it demonstrates a class-level principle that tert-butyl esters can exhibit accelerated cleavage kinetics under specific stimuli compared to methyl esters, which may translate to faster deprotection rates in certain photochemical or acidic environments .

Hydrogel Photoresponsive materials Drug delivery

Optimal Application Scenarios for Bis-PEG4-t-butyl ester Based on Differential Performance


Synthesis of PROTACs with Acid-Labile Payloads

Bis-PEG4-t-butyl ester is ideally suited for PROTAC synthesis where the target ligand or E3 ligase ligand contains acid-sensitive functional groups. The mild acidic deprotection of the t-butyl esters (e.g., TFA/DCM) avoids the harsh basic or strongly acidic conditions required for methyl ester hydrolysis, preserving the integrity of the payload. This is supported by its established use in PROTAC linker design [1].

Multi-Step Bioconjugation in Aqueous/Organic Mixed Solvents

The enhanced hydrolytic stability of the t-butyl ester compared to NHS esters enables sequential bioconjugation reactions in aqueous buffers without the risk of premature hydrolysis. This allows for the controlled, stepwise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or protein-polymer hybrids, where intermediate purification steps are required .

Preparation of Hydrogels and Stimuli-Responsive Materials

Based on class-level evidence, the tert-butyl ester moiety can confer enhanced sensitivity to acidic or photochemical stimuli compared to methyl esters. This property can be leveraged to design hydrogels or drug delivery systems with tunable degradation rates or on-demand payload release under mild acidic conditions (e.g., tumor microenvironment) or upon light exposure [2].

Organic-Phase PEGylation of Hydrophobic Small Molecules

The high solubility of Bis-PEG4-t-butyl ester in organic solvents like DMSO and DMF makes it a preferred linker for PEGylating hydrophobic small-molecule drugs or ligands in non-aqueous media. This facilitates solution-phase synthesis and purification, avoiding the solubility limitations and potential aggregation encountered with the free diacid form .

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